molecular formula C32H24N2O4 B2526158 4-[16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9(14),10,12-hexaen-17-yl]-N-(4-methoxyphenyl)benzenecarboxamide CAS No. 956390-05-9

4-[16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9(14),10,12-hexaen-17-yl]-N-(4-methoxyphenyl)benzenecarboxamide

Cat. No.: B2526158
CAS No.: 956390-05-9
M. Wt: 500.554
InChI Key: VJHVFHYRDUMOKN-UHFFFAOYSA-N
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Description

4-[16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9(14),10,12-hexaen-17-yl]-N-(4-methoxyphenyl)benzenecarboxamide is a useful research compound. Its molecular formula is C32H24N2O4 and its molecular weight is 500.554. The purity is usually 95%.
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Biological Activity

The compound 4-[16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9(14),10,12-hexaen-17-yl]-N-(4-methoxyphenyl)benzenecarboxamide is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features suggest various biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound based on available literature and research findings.

Molecular Structure and Formula

  • Molecular Formula : C28H24N2O3
  • Molecular Weight : 436.50176 g/mol
  • CAS Number : Not explicitly provided but can be referenced through related compounds.

Structural Characteristics

The compound contains multiple functional groups that contribute to its biological activity:

  • Pentacyclic structure which may enhance interaction with biological targets.
  • Dioxo groups that could play a role in reactivity and binding to enzymes or receptors.

Antimicrobial Activity

Research indicates that derivatives of compounds similar to the target molecule exhibit notable antimicrobial properties. For instance, studies on related pentacyclic compounds have shown effectiveness against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus64 mg/L
Escherichia coli128 mg/L
Bacteroides fragilis64 mg/L
Candida albicans128 mg/L

These results suggest that the structural features of the compound may contribute to its ability to inhibit microbial growth effectively .

Anticancer Potential

The pentacyclic structure is often associated with anticancer activity. Preliminary studies indicate that similar compounds may induce apoptosis in cancer cells and inhibit tumor growth by interfering with cellular signaling pathways. For example, compounds derived from azapentacyclo structures have been shown to exhibit cytotoxic effects on various cancer cell lines, including breast and colon cancer cells .

The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:

  • Inhibition of DNA synthesis : The dioxo groups could interact with DNA or related enzymes.
  • Disruption of cellular membranes : The hydrophobic nature of the pentacyclic structure may allow it to integrate into lipid membranes, leading to cell lysis.
  • Enzyme inhibition : Potential binding to active sites of enzymes involved in metabolic pathways critical for microbial survival or cancer cell proliferation.

Study 1: Antimicrobial Efficacy

A study focused on synthesizing derivatives of related compounds demonstrated that certain modifications significantly enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that structural alterations could optimize the efficacy of these compounds against resistant strains .

Study 2: Antitumor Activity

In vitro tests on cancer cell lines revealed that derivatives of pentacyclic compounds exhibited IC50 values in the micromolar range, indicating potent anticancer activity. The studies highlighted the importance of functional group positioning in enhancing cytotoxicity .

Properties

IUPAC Name

4-(16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-N-(4-methoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H24N2O4/c1-38-21-16-12-19(13-17-21)33-30(35)18-10-14-20(15-11-18)34-31(36)28-26-22-6-2-3-7-23(22)27(29(28)32(34)37)25-9-5-4-8-24(25)26/h2-17,26-29H,1H3,(H,33,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJHVFHYRDUMOKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3C(=O)C4C(C3=O)C5C6=CC=CC=C6C4C7=CC=CC=C57
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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